molecular formula C24H28N4O3S B3952803 1-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine

1-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine

Cat. No. B3952803
M. Wt: 452.6 g/mol
InChI Key: CGZLDUXWKUIEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it useful in a variety of biochemical and physiological studies. In

Mechanism of Action

1-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine works by binding to the active site of the target enzyme and inhibiting its activity. This leads to a decrease in the production of certain biochemical compounds, which can have a variety of physiological effects. The exact mechanism of action of this compound is still being studied, and researchers are exploring ways to improve its specificity and potency.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific enzyme that is being targeted. In general, the inhibition of this enzyme can lead to a decrease in the production of certain biochemical compounds, which can have a variety of physiological effects. For example, inhibition of this enzyme has been shown to reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine in lab experiments is its specificity for a particular enzyme. This makes it a useful tool for studying the function of this enzyme in various physiological processes. However, this compound also has some limitations. For example, it can be difficult to obtain in large quantities, and its potency can vary depending on the specific synthesis method used.

Future Directions

There are several future directions for research on 1-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine. One area of interest is the development of more potent and specific inhibitors of the target enzyme. Researchers are also exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
In conclusion, this compound is a valuable tool for scientific research. Its specific inhibition of a particular enzyme makes it useful for studying the function of this enzyme in various physiological processes. Ongoing research is exploring ways to improve the potency and specificity of this compound, as well as its potential use in the treatment of various diseases.

Scientific Research Applications

1-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine has been used extensively in scientific research as a tool to study the function of a specific enzyme. This enzyme is involved in several important biochemical pathways, and its inhibition can lead to a variety of physiological effects. Researchers have used this compound to study the role of this enzyme in cancer, inflammation, and other diseases.

properties

IUPAC Name

4-[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-18-9-10-19(17-22(18)32(29,30)28-11-5-2-6-12-28)23-20-7-3-4-8-21(20)24(26-25-23)27-13-15-31-16-14-27/h3-4,7-10,17H,2,5-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZLDUXWKUIEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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